6-Nitroquinoline-2-carboxylic acid

Vue d'ensemble

Description

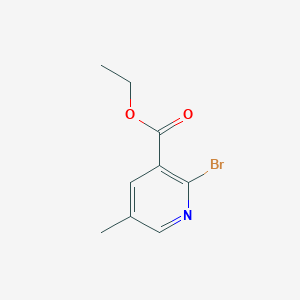

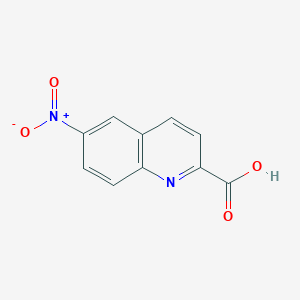

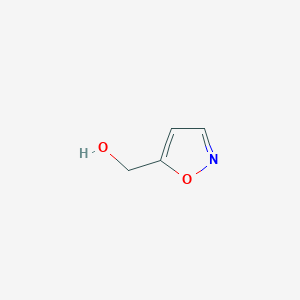

6-Nitroquinoline-2-carboxylic acid is a heterocyclic organic compound belonging to the quinoline family. It has a molecular formula of C10H6N2O4 . This organic acid has a range of potential applications in various fields of scientific research and industry.

Synthesis Analysis

The synthesis of quinoline derivatives, including this compound, has been a subject of interest in recent years. Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety, with a nitro group attached to position 6 and a carboxylic acid group attached to position 2 . The molecular weight is 218.166 Da .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 218.17 .Applications De Recherche Scientifique

Metabolic Studies and Schistosomicidal Activity

- Metabolism in Schistosomicide : 6-Nitroquinoline derivatives, like 2-isopropylaminomethyl-6-methyl-7-nitro-1,2,3,4-tetrahydroquinoline, have been explored for their metabolism in various species including mice, rats, rabbits, and monkeys. These compounds are converted to their 6-hydroxymethyl analogues, showing significant schistosomicidal activity. Oxidation at the 2- and/or 6-positions yields carboxylic acid derivatives, although these do not demonstrate biological activity (Kaye & Woolhouse, 1972).

Synthesis and Antimicrobial Applications

- Antimicrobial Drug Synthesis : Research has been conducted on the synthesis of 1-substituted 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids, potentially useful as antimicrobial drugs. These compounds are derived from 6-nitroquinoline and show promising antibacterial activity (Glushkov, Marchenko, & Levshin, 1997).

Photolabile Protecting Groups

- Photolabile Caging Groups : 8-Nitroquinoline-based photolabile caging groups for carboxylic acid have been synthesized, showing improved photolysis efficiency. These compounds are useful for protecting small biological molecules and aiding in the study of biological processes (Sun et al., 2014).

Synthesis Optimization and Industrial Applications

- Industrial Synthesis : The synthesis of (S)-6-Nitroindoline-2-carboxylic acid, a component of many biologically active natural products, has been optimized for industrial applications. This synthesis process, starting from L-phenylalanine, is suitable for large-scale production due to its convenient conditions and low cost (Liu, Qian, & Chen, 2010).

Other Applications and Synthesis Methods

- High Yield Synthesis : An optimized method for synthesizing 8-nitroquinoline-2-carboxylic acid has been developed. This process includes nitration, oxidation, and hydrolysis steps, yielding nearly quantitative amounts of the compound, indicating its practicality for large-scale production (Gadomsky & Yakuschenko, 2016).

Safety and Hazards

The safety information for 6-Nitroquinoline-2-carboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Orientations Futures

Quinoline derivatives, including 6-Nitroquinoline-2-carboxylic acid, have been the focus of numerous studies due to their versatile applications in the fields of industrial and synthetic organic chemistry . They are considered vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the future directions in the study of this compound and its derivatives could involve further exploration of their synthesis, chemical properties, and potential applications in various fields .

Mécanisme D'action

Target of Action

Quinoline derivatives, a class of compounds to which 6-nitroquinoline-2-carboxylic acid belongs, are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

It’s worth noting that quinoline derivatives can exhibit antibacterial activity by complexing with metal ions vital for bacterial growth .

Biochemical Pathways

Quinoline derivatives, in general, can influence a variety of biochemical pathways depending on their specific targets .

Result of Action

Quinoline derivatives can exhibit a range of effects, including antibacterial and antitumor activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of quinoline derivatives .

Analyse Biochimique

Biochemical Properties

6-Nitroquinoline-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The compound can act as an inhibitor or modulator of enzyme activity, affecting the catalytic processes. Additionally, this compound interacts with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structural conformation and function .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. The compound can modulate gene expression by interacting with transcription factors and regulatory proteins, leading to changes in cellular metabolism. In various cell types, this compound has been observed to induce apoptosis or cell cycle arrest, highlighting its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, altering their activity. For instance, the compound can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing substrate access. This inhibition can lead to changes in the metabolic pathways and the accumulation of specific metabolites. Additionally, this compound can influence gene expression by interacting with DNA and transcription factors, leading to altered transcriptional activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard storage conditions but can degrade under extreme conditions such as high temperature or acidic pH. Over time, the effects of this compound on cellular function can vary, with prolonged exposure leading to more pronounced changes in gene expression and cellular metabolism. Long-term studies have shown that the compound can induce sustained oxidative stress and apoptosis in certain cell types .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At lower doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it can induce toxic effects such as liver damage and oxidative stress. Threshold effects have been observed, where a specific dosage range leads to maximal therapeutic effects without adverse outcomes. Toxicological studies have highlighted the importance of dose optimization to balance efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to oxidative metabolism. It interacts with enzymes such as cytochrome P450, influencing the metabolic flux and the levels of various metabolites. The compound can also affect the tricarboxylic acid (TCA) cycle by modulating the activity of key enzymes, leading to changes in energy production and metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can accumulate in certain cellular compartments, influencing its localization and activity. The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and solubility, which determine its ability to cross cellular membranes and reach target sites .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity. The compound can localize to specific organelles such as the mitochondria and the endoplasmic reticulum, where it exerts its effects on cellular metabolism and stress responses. Targeting signals and post-translational modifications can direct this compound to these compartments, enhancing its functional specificity and efficacy .

Propriétés

IUPAC Name |

6-nitroquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4/c13-10(14)9-3-1-6-5-7(12(15)16)2-4-8(6)11-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFOGTLCSNDGABE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C(=O)O)C=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90489163 | |

| Record name | 6-Nitroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90489163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30836-96-5 | |

| Record name | 6-Nitroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90489163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Cyclopropyl-4H-[1,2,4]triazole](/img/structure/B1313419.png)

![1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine](/img/structure/B1313421.png)

![[4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol](/img/structure/B1313440.png)